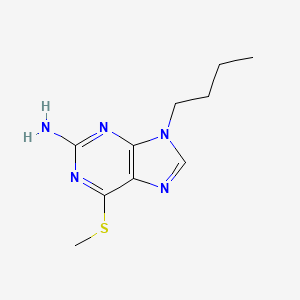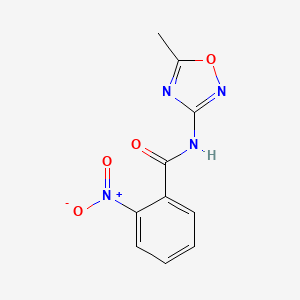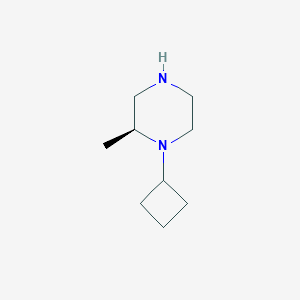![molecular formula C11H14N4O4S B12933471 2-Hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole](/img/structure/B12933471.png)
2-Hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole typically involves the reaction of 2-aminophenol with appropriate sulfonyl chlorides and hydrazine derivatives. One common method includes the following steps:
Formation of Benzoxazole Core: The reaction of 2-aminophenol with a suitable carboxylic acid or aldehyde under acidic conditions to form the benzoxazole core.
Introduction of Sulfonyl Group: The benzoxazole core is then reacted with morpholinosulfonyl chloride in the presence of a base such as triethylamine to introduce the morpholinosulfonyl group.
Hydrazinyl Substitution: Finally, the compound is treated with hydrazine hydrate to introduce the hydrazinyl group at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation Products: Azo and azoxy derivatives.
Reduction Products: Hydrazine derivatives.
Substitution Products: Various substituted benzoxazole derivatives.
Applications De Recherche Scientifique
2-Hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs with antibacterial, antifungal, and anticancer activities.
Biology: The compound is studied for its potential as a bioactive molecule in various biological assays.
Materials Science: It is used in the synthesis of new materials with unique properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-Hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or activation of their functions . The morpholinosulfonyl group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydrazinyl-5-(pyrrolidinylsulfonyl)benzo[d]oxazole
- 2-Hydrazinyl-5-(piperidinylsulfonyl)benzo[d]oxazole
- 2-Hydrazinyl-5-(morpholinylsulfonyl)benzo[d]thiazole
Uniqueness
2-Hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole is unique due to the presence of both hydrazinyl and morpholinosulfonyl groups, which confer distinct reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C11H14N4O4S |
|---|---|
Poids moléculaire |
298.32 g/mol |
Nom IUPAC |
(5-morpholin-4-ylsulfonyl-1,3-benzoxazol-2-yl)hydrazine |
InChI |
InChI=1S/C11H14N4O4S/c12-14-11-13-9-7-8(1-2-10(9)19-11)20(16,17)15-3-5-18-6-4-15/h1-2,7H,3-6,12H2,(H,13,14) |
Clé InChI |
QPQPURHJRQZXSF-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC(=N3)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(3-Oxo-2,3-dihydro-1H-benzo[f]isoindol-1-yl)sulfanyl]acetic acid](/img/structure/B12933392.png)
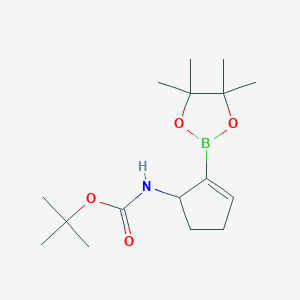
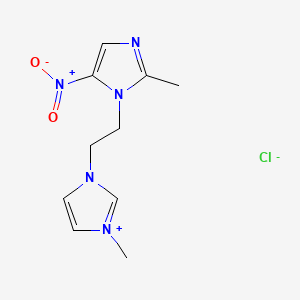
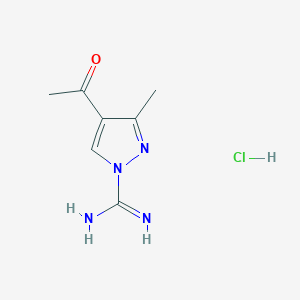
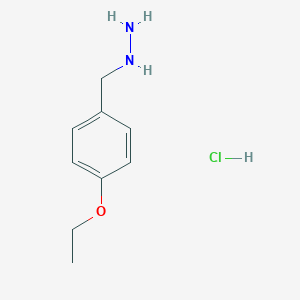
![1a-Methyl-7a-[(2Z)-3,7,11,15-tetramethylhexadec-2-en-1-yl]-1aH,2H,7H,7aH-naphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12933423.png)
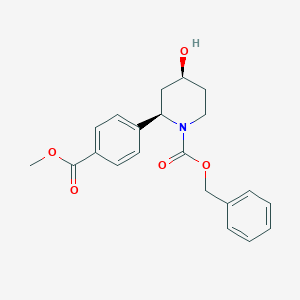
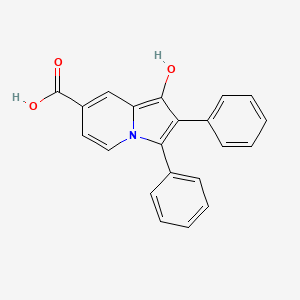
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-3-methylbutan-1-amine](/img/structure/B12933439.png)
